REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[OH:8].[Br:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21]Br)=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CC(C)=O>[Br:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][O:8][C:7]2[CH:6]=[CH:5][C:4]([C:9](=[O:11])[CH3:10])=[C:3]([OH:12])[C:2]=2[Cl:1])=[CH:17][CH:16]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1O)C(C)=O)O
|
Name
|
|
Quantity
|
8.48 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
to collect
|
Type
|
CUSTOM
|
Details
|
triturate resultant solid in 1:1 ether/hexanes
|
Type
|
CUSTOM
|
Details
|
Purify by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 40% tetrahydrofuran/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(COC2=C(C(=C(C=C2)C(C)=O)O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.12 mmol | |
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |